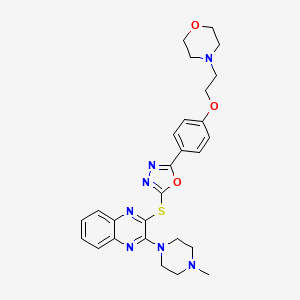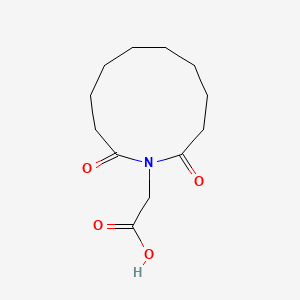
N-Sebacoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Sebacoylglycine, also known as 10-[(Carboxymethyl)amino]-10-oxodecanoic acid, is a white crystalline powder or crystals with a molecular weight of 259.30 g/mol . It is an important organic intermediate widely used in various fields such as pharmaceuticals, agrochemicals, and the chemical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Sebacoylglycine typically involves the reaction of sebacic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Sebacoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Sebacoylglycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Sebacoylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglycine: Similar in structure but with an acetyl group instead of a sebacoyl group.
N-Formylglycine: Contains a formyl group instead of a sebacoyl group.
N-Butyroylglycine: Has a butyroyl group instead of a sebacoyl group.
Uniqueness
N-Sebacoylglycine is unique due to its longer carbon chain (sebacoyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in various fields .
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(2,11-dioxo-azacycloundec-1-yl)acetic acid |
InChI |
InChI=1S/C12H19NO4/c14-10-7-5-3-1-2-4-6-8-11(15)13(10)9-12(16)17/h1-9H2,(H,16,17) |
InChI-Schlüssel |
RONZTKBMKOHHAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(=O)N(C(=O)CCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


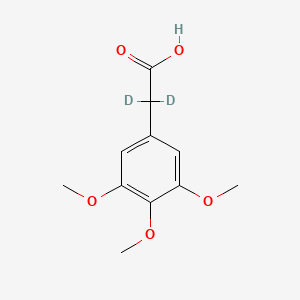
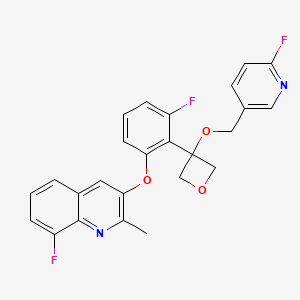
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
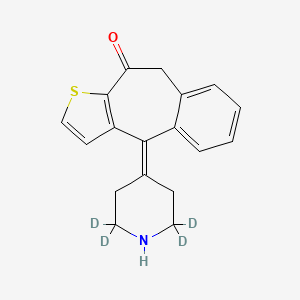
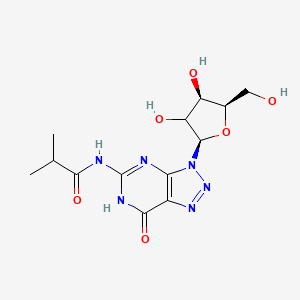

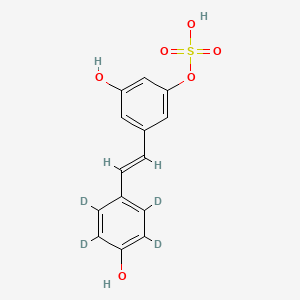

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
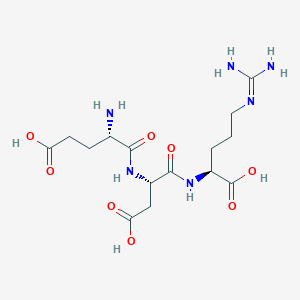
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)

